Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol
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Overview
Description
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a methyl group, a sulfonyl group, and a butenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or metal catalysts.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59830-32-9 |
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Molecular Formula |
C14H20O5S |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol |
InChI |
InChI=1S/C12H16O3S.C2H4O2/c1-10-3-5-12(6-4-10)16(14,15)9-11(2)7-8-13;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
UYRRAMCGOIGPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=CCO)C.CC(=O)O |
Origin of Product |
United States |
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